molecular formula C12H13BrO3 B8786451 2-bromo-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 54714-44-2

2-bromo-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8786451
CAS RN: 54714-44-2
M. Wt: 285.13 g/mol
InChI Key: LNZYJVLBKAJRTB-UHFFFAOYSA-N
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Patent
US08969573B2

Procedure details

A mixture of 500 mg. (2.4 mmol) 6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one was dissolved in anhydrous ethanol (10 ml) and Chloroform (10 ml). To this solution was added pyridinium tribromide (0.768 g, 2.4 mmol). The reddish brown mixture was heated with stirring at 50° C. for 20 min. The reaction mixture was then cooled and the solvent was evaporated. Then water (20 ml) was added to the residue and it was then extracted with 50 ml of dichloromethane. The dichloromethane layer was then washed with 10% sodium bicarbonate solution (50 ml) followed by water (50 ml). The organic layer was then dried and the solvent was evaporated in vacuum to yield the crude product, 2-bromo-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one which was purified by column chromatography.
Quantity
2.4 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.768 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9](=[O:15])[CH2:8][CH2:7][CH2:6]2.[Br-:16].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>C(O)C.C(Cl)(Cl)Cl>[Br:16][CH:8]1[CH2:7][CH2:6][C:5]2[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[C:9]1=[O:15] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.4 mmol
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1OC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.768 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring at 50° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 500 mg
TEMPERATURE
Type
TEMPERATURE
Details
The reddish brown mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Then water (20 ml) was added to the residue and it
EXTRACTION
Type
EXTRACTION
Details
was then extracted with 50 ml of dichloromethane
WASH
Type
WASH
Details
The dichloromethane layer was then washed with 10% sodium bicarbonate solution (50 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was then dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1C(C2=CC(=C(C=C2CC1)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.